

# Spectroscopic and Synthetic Profile of (S)-4-Benzyloxazolidine-2,5-dione

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## Compound of Interest

Compound Name: (S)-4-Benzyloxazolidine-2,5-dione

Cat. No.: B078898

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **(S)-4-Benzyloxazolidine-2,5-dione**, an important derivative of the amino acid L-phenylalanine. This compound, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a critical monomer in the ring-opening polymerization for the synthesis of polypeptides, which have significant applications in drug delivery and biomaterials.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **(S)-4-Benzyloxazolidine-2,5-dione**, providing a quantitative reference for its characterization.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.3	m	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~6.5	br s	NH
~4.6	t	α-CH
~3.1	d	β-CH <sub>2</sub>

Note: Data is interpreted from spectra available in the literature. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	Carbonyl (C=O)
~152	Carbonyl (C=O)
~134	Aromatic C (quaternary)
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~59	$\alpha$ -CH
~38	$\beta$ -CH <sub>2</sub>

Note: These are approximate chemical shifts based on typical values for N-carboxyanhydrides and related structures.

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Assignment
~1850	Asymmetric C=O stretch (anhydride)
~1780	Symmetric C=O stretch (anhydride)
~3300	N-H stretch
~3000-3100	Aromatic C-H stretch
~2800-3000	Aliphatic C-H stretch

Note: The characteristic anhydride stretches are key indicators of the N-carboxyanhydride ring integrity.

**Table 4: Mass Spectrometry Data**

m/z	Assignment
191.06	[M] <sup>+</sup> (Molecular Ion)
147.07	[M - CO <sub>2</sub> ] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Note: Fragmentation patterns typically involve the loss of carbon dioxide from the N-carboxyanhydride ring.

## Experimental Protocol: Synthesis of (S)-4-Benzyloxazolidine-2,5-dione

This protocol details the synthesis of **(S)-4-Benzyloxazolidine-2,5-dione** from L-phenylalanine using triphosgene.

Materials:

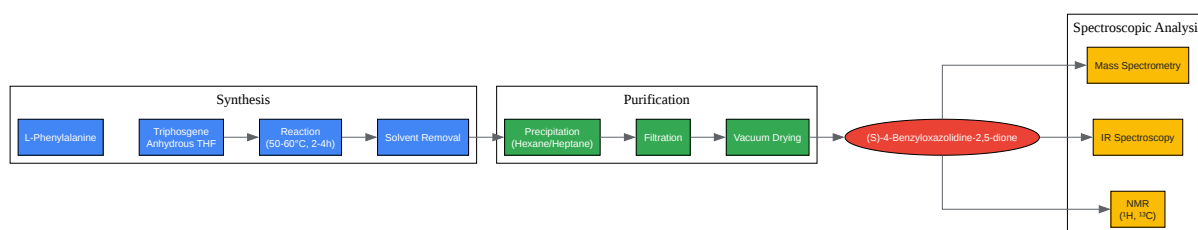
- L-phenylalanine
- Triphosgene (bis(trichloromethyl) carbonate)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Hexane or Heptane
- Nitrogen gas
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Filtration apparatus (Büchner funnel)
- Rotary evaporator

#### Procedure:

- **Preparation:** A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried and flushed with nitrogen gas. L-phenylalanine is added to the flask and dried under a high vacuum for several hours to remove any residual moisture.
- **Reaction Setup:** Anhydrous THF is added to the flask to create a suspension of L-phenylalanine. The flask is placed in a heating mantle on a magnetic stirrer. The reaction is maintained under a positive pressure of nitrogen.
- **Addition of Triphosgene:** Triphosgene is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of L-phenylalanine at room temperature.
- **Reaction:** The reaction mixture is then heated to reflux (approximately 50-60 °C) and stirred vigorously. The progress of the reaction can be monitored by the gradual dissolution of the solid L-phenylalanine, typically taking 2-4 hours.
- **Work-up:** Once the reaction is complete (the solution becomes clear), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is dissolved in a minimum amount of anhydrous THF. Anhydrous hexane or heptane is then added to precipitate the **(S)-4-Benzyloxazolidine-2,5-dione**. The white solid is collected by vacuum filtration, washed with cold hexane or heptane, and dried under a high vacuum. For higher purity, recrystallization from a suitable solvent pair (e.g., THF/hexane) can be performed.

## Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and characterization of **(S)-4-Benzyloxazolidine-2,5-dione**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis.

This guide provides foundational information for the synthesis and characterization of **(S)-4-Benzyloxazolidine-2,5-dione**. Researchers are encouraged to consult primary literature for further details and specific applications of this versatile compound.

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